molecular formula C10H12Br2O3 B14617259 Benzoic acid;2,2-dibromopropan-1-ol CAS No. 59992-06-2

Benzoic acid;2,2-dibromopropan-1-ol

Cat. No.: B14617259
CAS No.: 59992-06-2
M. Wt: 340.01 g/mol
InChI Key: LHHKJDLKPNRPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid;2,2-dibromopropan-1-ol is an organic compound that combines the properties of benzoic acid and 2,2-dibromopropan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 2,2-dibromopropan-1-ol is a brominated alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2,2-dibromopropan-1-ol can be achieved through a multi-step process. One common method involves the bromination of propan-1-ol to form 2,2-dibromopropan-1-ol, followed by the esterification with benzoic acid. The reaction conditions typically involve the use of bromine and a catalyst for the bromination step, and an acid catalyst for the esterification step .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2,2-dibromopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield benzoic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Benzoic acid;2,2-dibromopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid;2,2-dibromopropan-1-ol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety can interact with cellular membranes and disrupt their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;2,2-dibromopropan-1-ol is unique due to the combination of the properties of benzoic acid and 2,2-dibromopropan-1-ol. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .

Properties

CAS No.

59992-06-2

Molecular Formula

C10H12Br2O3

Molecular Weight

340.01 g/mol

IUPAC Name

benzoic acid;2,2-dibromopropan-1-ol

InChI

InChI=1S/C7H6O2.C3H6Br2O/c8-7(9)6-4-2-1-3-5-6;1-3(4,5)2-6/h1-5H,(H,8,9);6H,2H2,1H3

InChI Key

LHHKJDLKPNRPQP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(Br)Br.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.